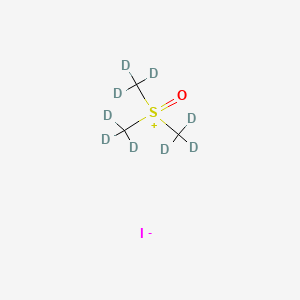

Trimethylsulfoxonium-d9 Iodide

Description

BenchChem offers high-quality Trimethylsulfoxonium-d9 Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsulfoxonium-d9 Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLKQGGAXWRFOE-KYRNGWDOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](=O)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Trimethylsulfoxonium-d9 Iodide – Mechanism & Application in Deuterated Drug Synthesis

Executive Summary

Trimethylsulfoxonium-d9 Iodide (TMSI-d9) is the isotopically labeled analog of the classic Corey-Chaykovsky reagent precursor. It serves as a specialized methylene transfer agent, enabling the precise incorporation of deuterated methylene groups (

This guide details the mechanistic pathways, experimental protocols, and strategic application of TMSI-d9 in the "Deuterium Switch" approach to drug discovery. By leveraging the Kinetic Isotope Effect (KIE), researchers utilize this reagent to fortify metabolic "soft spots" in drug candidates, potentially enhancing half-life (

Part 1: The Chemical Architecture

Structural Identity & Physical Properties

TMSI-d9 is a sulfoxonium salt comprising a trimethylsulfoxonium cation where all nine hydrogen atoms are replaced by deuterium, paired with an iodide anion.[2]

| Property | Trimethylsulfoxonium Iodide (Proteo) | Trimethylsulfoxonium-d9 Iodide (Deutero) |

| Formula | ||

| MW | 220.07 g/mol | ~229.13 g/mol |

| Appearance | White/Colorless Crystalline Solid | White/Colorless Crystalline Solid |

| Isotopic Purity | N/A | Typically |

| Role | Methylene Transfer Reagent | Deuterated Methylene ( |

The Atom Economy Paradox

Understanding the stoichiometry is critical for cost-management in synthesis. TMSI-d9 contains nine deuterium atoms. However, during the methylene transfer reaction, only two deuterium atoms are incorporated into the target molecule. The remaining seven (one on the ylide carbon, six in the leaving group) are lost to the byproduct, dimethyl sulfoxide-d6 (DMSO-d6).

-

Active Species: Dimethyloxosulfonium methylide-d8

-

Leaving Group: DMSO-d6 (High value loss, non-recoverable in standard workup)

Part 2: Mechanistic Pathways (The Core)

The mechanism follows the canonical Corey-Chaykovsky reaction but requires strict adherence to anhydrous conditions to prevent H/D exchange, although the C-D bonds on the sulfoxonium are relatively robust.

The Reaction Cycle

-

Ylide Formation: Deprotonation (dedeuteration) of TMSI-d9 by a strong base (NaH or KOtBu) generates the active sulfur ylide.

-

Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon (ketone/aldehyde).

-

Ring Closure: The resulting betaine intermediate undergoes intramolecular

substitution, expelling DMSO-d6 and forming the deuterated epoxide.

Mechanistic Visualization

The following diagram illustrates the transformation from the salt to the final deuterated epoxide.

Figure 1: Mechanistic flow of methylene-d2 transfer via TMSI-d9. Note the expulsion of DMSO-d6 as the leaving group.

Part 3: Application in Drug Discovery (The "Why")

The Deuterium Switch & Kinetic Isotope Effect (KIE)

The primary utility of TMSI-d9 is to install deuterium at metabolic "soft spots"—typically carbon atoms adjacent to heteroatoms or aromatic rings susceptible to oxidation by Cytochrome P450 enzymes.

-

Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point energy.[3][4]

-

Metabolic Impact: If C-H bond cleavage is the rate-determining step (RDS) in metabolism, substituting with C-D can significantly reduce the rate of metabolic clearance (

, typically 2–7).

Strategic Workflow

The following decision tree outlines when to deploy TMSI-d9 in a lead optimization campaign.

Figure 2: Decision logic for deploying TMSI-d9 in lead optimization.

Part 4: Experimental Protocols

Safety Pre-Check

-

Toxicity: TMSI-d9 precursors (like methyl iodide-d3) are alkylating agents. Handle in a fume hood.

-

DMSO Permeability: The reaction byproduct is DMSO, which enhances skin permeability of dissolved toxins. Double-glove (Nitrile/Laminate).

Protocol: Synthesis of Deuterated Epoxides

Objective: Convert a ketone to a gem-deutero-epoxide.

Reagents:

-

Ketone Substrate (1.0 eq)[5]

-

TMSI-d9 (1.2 – 1.5 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or KOtBu

-

DMSO (Anhydrous) or DMSO/THF mixture

Step-by-Step Workflow:

-

Preparation of the Base:

-

Wash NaH with dry pentane/hexane under Argon to remove mineral oil (optional but recommended for clean NMR).

-

Suspend NaH in anhydrous DMSO. Note: Evolution of

gas may occur if DMSO is wet.

-

-

Ylide Generation:

-

Add TMSI-d9 solid in one portion to the NaH/DMSO suspension at room temperature (or 0°C if scale is large).

-

Observation: The mixture will bubble (evolution of

) and eventually become a clear or slightly cloudy solution (formation of dimethyloxosulfonium methylide-d8). -

Stir for 30–60 minutes to ensure complete ylide formation.

-

-

Substrate Addition:

-

Dissolve the ketone substrate in a minimal amount of anhydrous DMSO or THF.

-

Add dropwise to the ylide solution.

-

Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC/LC-MS.

-

-

Workup:

-

Quench with water (slowly).

-

Extract with Ethyl Acetate or Diethyl Ether (

). -

Wash combined organics with brine (

) to remove DMSO. -

Dry over

, filter, and concentrate.

-

Quality Control & Analysis

-

1H NMR: The diagnostic signal for the epoxide protons (usually

2.5–3.0 ppm) will be silent (absent) in the product, confirming deuterium incorporation. -

13C NMR: Look for the triplet/quintet splitting pattern of the epoxide carbons due to C-D coupling (

), though often this requires high concentrations and long scan times. -

Mass Spectrometry: Expect a mass shift of +2 Da relative to the non-deuterated epoxide.

References

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

-

Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Link

-

FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine (AUSTEDO) Prescribing Information. U.S. Food and Drug Administration. Link

-

Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews. Link

-

MedChemExpress. (2024). Trimethylsulfoxonium-d9 Iodide Product Sheet. MedChemExpress. Link

Sources

A Technical Guide to the Strategic Applications of Trimethylsulfoxonium-d9 Iodide

Abstract

Isotopic labeling is a cornerstone of modern chemical and pharmaceutical research, providing unparalleled insights into reaction mechanisms, metabolic pathways, and quantitative analysis. Among the arsenal of deuterated reagents, Trimethylsulfoxonium-d9 Iodide (TMSOI-d9) has emerged as a uniquely versatile and powerful tool. This guide delineates the core benefits of employing TMSOI-d9, moving beyond its fundamental role as a deuterated analog to explore its strategic application in enhancing drug efficacy, elucidating complex chemical transformations, and establishing robust analytical methodologies. We will examine the underlying principles of the kinetic isotope effect, detail its synthetic utility in the renowned Corey-Chaykovsky reaction for creating deuterated building blocks, and showcase its indispensable role as a precursor for gold-standard internal standards in mass spectrometry. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of TMSOI-d9 in their work.

Foundational Principles: The "Why" Behind Deuteration

Before delving into the specific applications of Trimethylsulfoxonium-d9 Iodide (TMSOI-d9), it is crucial to understand the fundamental physicochemical principle that underpins its utility: the Kinetic Isotope Effect (KIE) .

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) introduces a subtle yet profound change in the properties of a molecule. The key difference lies in mass; deuterium possesses a neutron in addition to a proton, making it approximately twice as heavy as hydrogen[1]. This increased mass directly influences the vibrational energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

Specifically, the C-D bond has a lower zero-point vibrational energy, meaning it resides in a more stable energetic state[2]. Consequently, more energy is required to break a C-D bond than a C-H bond[2][3]. This difference in bond dissociation energy means that chemical reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the identical reaction with a C-H bond[2][4]. This phenomenon is the primary KIE and is the causal factor behind many of the benefits described in this guide.

Caption: The Kinetic Isotope Effect (KIE).

Core Benefit: A Precision Tool for Deuterated Synthesis

One of the most powerful applications of TMSOI-d9 is in the synthesis of deuterated molecules, particularly epoxides and cyclopropanes, via the Johnson-Corey-Chaykovsky reaction [5][6]. This reaction involves the addition of a sulfur ylide to a carbonyl compound (like a ketone or aldehyde) or an enone[7].

When TMSOI-d9 is deprotonated by a strong base, it forms the deuterated dimethyloxosulfonium methylide, [(CD₃)₂S(O)CD₂]⁻. This ylide then acts as a potent methylene-d2 (-CD₂-) transfer reagent.

Causality in Experimental Choice: Choosing TMSOI-d9 over other deuterated reagents for this transformation is deliberate. The sulfur ylide generated is highly reactive and efficiently transfers the -CD₂- group to a wide range of electrophiles[8][9]. The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular ring-closing displacement of dimethyl sulfoxide-d6 (DMSO-d6), a very good leaving group[5][7]. This mechanism ensures the clean and efficient formation of the desired three-membered ring.

This capability is of paramount importance in drug development. By selectively replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, the resulting deuterated drug can exhibit a significantly improved metabolic profile[10][11][12]. The stronger C-D bond can slow down metabolism by enzymes, particularly Cytochrome P450 (CYP450) isozymes, leading to several potential benefits[4][]:

-

Increased drug half-life: Requiring less frequent dosing.

-

Enhanced bioavailability: More of the drug reaches its target.

-

Reduced toxic metabolites: Altering metabolic pathways away from harmful byproducts[12][].

-

Improved safety and efficacy profile [10].

Caption: Synthesis of deuterated epoxides via the Corey-Chaykovsky reaction.

Core Benefit: The Gold Standard for Quantitative Analysis

In modern bioanalysis, pharmaceutical development, and clinical testing, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for quantification. The accuracy of LC-MS hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation, chromatography, and ionization[14][15][16].

Deuterated compounds are considered the "gold standard" for use as internal standards, and TMSOI-d9 serves as an excellent precursor for synthesizing these standards[17][18].

Why Deuterated Standards are Superior: An ideal internal standard behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer[14][15]. Deuterated standards fulfill this requirement perfectly.

| Property | Analyte (Non-labeled) | Deuterated Internal Standard | Scientific Rationale |

| Chemical Reactivity | Native | Virtually Identical | Isotopic substitution has a negligible effect on most chemical properties[14]. |

| Chromatographic Retention Time | tR | Virtually Identical (Co-elutes) | Polarity and structure are nearly identical, ensuring they experience the same matrix effects[16][17][19]. |

| Ionization Efficiency (MS) | Native | Virtually Identical | The deuterated standard ionizes with the same efficiency as the analyte, correcting for ion suppression or enhancement[14][17]. |

| Mass-to-Charge Ratio (m/z) | M | M + n (n = # of D) | The mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously and independently[14]. |

Self-Validating Protocol: The use of a deuterated internal standard creates a self-validating system. Any sample loss during extraction, or signal fluctuation due to matrix effects in the MS source, will affect both the analyte and the internal standard to the same degree[16]. Therefore, the ratio of the analyte signal to the internal standard signal remains constant and directly proportional to the analyte's true concentration. TMSOI-d9 provides a versatile starting point for introducing a deuterated methyl or methylene group to create the requisite internal standard for a target analyte.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

Protocol A: General Procedure for Deuterated Epoxidation using TMSOI-d9

This protocol is a representative example and must be adapted based on the specific substrate and scale.

1. Reagent Preparation (Inert Atmosphere): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil. b. Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil. Carefully decant the hexane washings via cannula. c. Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a ~1 M solution.

2. Ylide Formation: a. In a separate flame-dried flask under nitrogen, dissolve Trimethylsulfoxonium-d9 Iodide (1.1 equivalents) in anhydrous DMSO. b. Slowly add the TMSOI-d9 solution to the NaH/DMSO suspension at room temperature. c. Stir the resulting mixture for 45-60 minutes at room temperature. The evolution of hydrogen gas should cease, and the solution will become clear or slightly hazy, indicating the formation of the deuterated ylide.

3. Epoxidation Reaction: a. Dissolve the carbonyl substrate (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF. b. Add the substrate solution dropwise to the prepared ylide solution at room temperature. A mild exotherm may be observed. c. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

4. Work-up and Purification: a. Upon completion, cautiously pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product via flash column chromatography on silica gel to yield the pure deuterated epoxide.

Conclusion

Trimethylsulfoxonium-d9 Iodide is far more than a simple isotopically labeled compound; it is a strategic reagent that confers significant advantages across the spectrum of chemical and pharmaceutical sciences. Its ability to precisely install deuterated methylene groups via the robust Corey-Chaykovsky reaction provides a direct pathway to synthesizing metabolically stable drug candidates[10][20]. Furthermore, its role as a precursor for creating ideal internal standards underpins the accuracy and reliability of modern quantitative bioanalysis[17][18]. By understanding the fundamental principles of the kinetic isotope effect and leveraging the synthetic versatility of TMSOI-d9, researchers and drug developers can unlock new efficiencies in mechanistic studies, enhance therapeutic profiles, and ensure the highest fidelity in analytical measurements.

References

- The Power of Trimethylsulfoxonium Iodide in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Trimethylsulfoxonium Iodide: Comprehensive Overview and Applications. (2025-03-03).

- Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents. A comparative study. ResearchGate. (2025-08-06).

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences. (2025-08-30).

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. (2025-10-30).

- N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. (2025-05-21).

- Thieme E-Journals - Sustainability & Circularity NOW / Abstract.

- Deuterium in drug discovery: progress, opportunities and challenges. PMC. (2023-06-05).

- Corey-Chaykovsky Reaction. Organic Chemistry Portal.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30).

- Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. (2005-09-14).

- Johnson–Corey–Chaykovsky reaction. Wikipedia.

- 11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. (2022-09-24).

- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. (2017-03-27).

- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.

- Trimethylsulfoxonium-d9 Iodide | Stable Isotope. MedchemExpress.com.

- Stabilizing pharmaceuticals with deuterium. Advanced Science News. (2021-12-28).

- The deuteration of organic compounds as a tool to teach chemistry.

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. (2025-11-08).

- ISOTEC® Stable Isotopes. Sigma-Aldrich.

- What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. YouTube. (2025-08-11).

Sources

- 1. youtube.com [youtube.com]

- 2. volumen 33 número 3 [revistas.unam.mx]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]

- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 14. youtube.com [youtube.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. resolvemass.ca [resolvemass.ca]

- 17. texilajournal.com [texilajournal.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]

Advanced Isotopic Labeling with Trimethylsulfoxonium-d9 Iodide

A Technical Guide to Deuterated Methylene Transfer and Methylation Strategies

Executive Summary

Trimethylsulfoxonium-d9 Iodide (TMSI-d9) [CAS: 23726-00-3] is a high-utility stable isotope reagent traditionally defined by its role in the Corey-Chaykovsky reaction . While its primary application remains the introduction of deuterated methylene groups (=CD₂) to form labeled epoxides and cyclopropanes, recent methodological advances have unlocked its potential as a solid-state trideuteromethylating agent (-CD₃). This guide synthesizes the mechanistic principles, experimental protocols, and strategic advantages of TMSI-d9 in modern drug discovery, offering a safer, non-volatile alternative to Iodomethane-d3 for specific applications.

Chemical Profile & Mechanistic Basis[1][2]

TMSI-d9 is a sulfoxonium salt, distinguished by its stability relative to sulfonium analogs. Unlike the highly reactive and hygroscopic trimethylsulfonium salts, the sulfoxonium cation is stabilized by the oxygen atom, making it easier to handle, though it remains light-sensitive.

| Property | Specification |

| Chemical Name | Trimethylsulfoxonium-d9 Iodide |

| CAS Number | 23726-00-3 |

| Formula | [(CD₃)₃SO]⁺ I⁻ |

| Molecular Weight | 229.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, slightly soluble in water/methanol |

| Primary Reactivity | Methylene-d2 transfer (Ylide formation); Methyl-d3 transfer (thermal/mechanochemical) |

The Deuterated Ylide: Dimethyloxosulfonium Methylide-d8

The core utility of TMSI-d9 relies on its deprotonation by a strong base (typically NaH or KOtBu) to form the deuterated Corey-Chaykovsky reagent (Dimethyloxosulfonium methylide-d8).

Reaction:

This ylide acts as a nucleophilic methylene transfer agent.[1] Because the sulfoxonium ylide is "soft" and stabilized by the sulfoxide oxygen, it exhibits distinct chemoselectivity compared to unstabilized sulfonium ylides:

-

1,2-Addition: Reacts with ketones/aldehydes to form epoxides .

-

1,4-Addition: Reacts with

-unsaturated carbonyls to form cyclopropanes .

Mechanistic Visualization: The Corey-Chaykovsky Pathway[4]

The following diagram illustrates the mechanistic divergence between epoxide formation and cyclopropanation using the deuterated ylide.

Caption: Mechanistic pathways for methylene-d2 transfer. The stabilized ylide favors 1,4-addition on enones (cyclopropanation) and 1,2-addition on isolated carbonyls (epoxidation).

Emerging Utility: Solid-State Trideuteromethylation

Traditionally, introducing a methyl-d3 group (-CD₃) requires Iodomethane-d3 (CD₃I) . While effective, CD₃I is volatile (bp 42°C), highly toxic, and carcinogenic. Recent literature (e.g., Thieme Connect, 2025) highlights TMSI-d9 as a superior solid-state alternative for N- and O-methylation under mechanochemical conditions or high heat.

Comparative Analysis: TMSI-d9 vs. CD3I

| Feature | Iodomethane-d3 (CD₃I) | Trimethylsulfoxonium-d9 Iodide (TMSI-d9) |

| Physical State | Volatile Liquid | Crystalline Solid |

| Toxicity | High (Inhalation hazard) | Moderate (Solid handling) |

| Reaction Type | SN2 Substitution | Thermal Transfer / Ylide Mechanism |

| Atom Economy | High (Direct transfer) | Lower (Loss of DMSO-d6 byproduct) |

| Storage | Refrigerated, Dark, Sealed | Room Temp/Cool, Desiccated |

| Primary Use | Methylation (-CD₃) | Methylene Transfer (=CD₂) |

Strategic Decision: Use TMSI-d9 for methylation when safety is paramount, or when working with solid-state synthesis (ball milling). Use CD₃I for standard solution-phase methylation where atom economy and mild conditions are prioritized.

Experimental Protocols

Protocol A: Synthesis of Deuterated Epoxides (Corey-Chaykovsky)

Target: Conversion of a ketone to a gem-deuterated epoxide.

Reagents:

-

Trimethylsulfoxonium-d9 Iodide (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

Anhydrous DMSO (Solvent)

Step-by-Step:

-

Ylide Generation: In a flame-dried flask under Argon, wash NaH with dry pentane to remove oil. Suspend in anhydrous DMSO.

-

Add TMSI-d9 portion-wise at room temperature. Hydrogen gas evolution will occur.

-

Stir for 30–60 minutes until the solution becomes clear/homogeneous, indicating formation of the dimethyloxosulfonium methylide-d8.

-

Substrate Addition: Cool the ylide solution to 0°C (or room temp depending on substrate stability). Add the ketone substrate (dissolved in minimal DMSO or THF) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2–16 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMSO. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography.

-

Note: The byproduct is DMSO-d6, which is water-soluble and easily removed.

-

Protocol B: Mechanochemical N-Trideuteromethylation

Target: Methylation of an amine/indole without using volatile CD₃I.

Reagents:

-

TMSI-d9 (1.5 equiv)

-

Powdered KOH or K₂CO₃ (2.0 equiv)

-

Substrate (Amine/Phenol)

-

Equipment: Planetary Ball Mill (e.g., Retsch PM 100)

Step-by-Step:

-

Combine the solid substrate, TMSI-d9, and base in a stainless steel milling jar.

-

Add milling balls (stainless steel).

-

Mill at 500–800 rpm for 60 minutes. (Optimization of time/frequency required per substrate).

-

Extraction: Suspend the resulting solid cake in Ethyl Acetate/Water.

-

Separate phases, dry the organic layer, and concentrate.[4]

-

Mechanism: Under mechanical energy and local heat, the methyl-d3 group is transferred, releasing DMSO-d6 as a byproduct.

Strategic Applications in Drug Design

The Deuterium Switch: Replacing hydrogen with deuterium can significantly alter a drug's metabolic profile due to the Kinetic Isotope Effect (KIE) . The C-D bond is shorter and stronger than the C-H bond, making it more resistant to enzymatic cleavage (e.g., by Cytochrome P450s).

Workflow for Reagent Selection:

Caption: Decision matrix for selecting TMSI-d9 versus Iodomethane-d3 based on structural goals and safety parameters.

Quality Control & Handling

-

Hygroscopicity: TMSI-d9 is slightly hygroscopic. Store in a desiccator. Moisture introduces protons (H) if exchange occurs over long periods, reducing isotopic purity.

-

Isotopic Purity Check: Run a Proton NMR (1H-NMR) in D₂O or DMSO-d6.

-

Pass: No signal (or negligible signal) at ~3.6 ppm (chemical shift of non-deuterated TMSI methyls).

-

Fail: Significant singlet at 3.6 ppm indicates H-contamination.

-

-

Recrystallization: If purity drops, recrystallize from D₂O. The labile protons on the sulfoxonium can exchange with the solvent, restoring high deuterium content.

References

-

Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[7]

-

Russak, E. M., et al. (2019).[8] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy.

-

Kharkar, P. S., et al. (2025).[2] "N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis." Sustainability & Circularity NOW (Thieme).

-

Cotton, F. A., et al. (1959).[2] "Rapid, Simple, and Inexpensive Preparation of [2H3] Methyl Iodide and [2H6] Dimethyl Sulphoxide." Journal of the Chemical Society.

-

National Institute of Standards and Technology (NIST). (2021). "Precision, Tunable Deuterated Polyethylene via Polyhomologation."[9] (Describing synthesis of TMSI-d9).

Sources

- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. adichemistry.com [adichemistry.com]

- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 5. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 7. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

Precision Deuteration: A Technical Guide to Deuterated Methylating Agents

Executive Summary

The strategic replacement of hydrogen with deuterium (the "Deuterium Switch") has evolved from a mechanistic probe to a validated strategy in modern drug design.[1][2] Deuterated methylating agents are the primary chemical vectors for this transformation. By installing a CD₃ group in place of a CH₃ group, researchers can leverage the Kinetic Isotope Effect (KIE) to significantly alter a drug's metabolic profile without affecting its binding affinity or potency.

This guide serves as a technical manual for the selection, handling, and application of deuterated methylating agents. It moves beyond basic definitions to provide actionable protocols, safety frameworks, and mechanistic insights required for high-fidelity synthesis in pharmaceutical research.

Part 1: The Mechanistic Foundation (The Kinetic Isotope Effect)

The utility of deuterated methylating agents rests on the fundamental difference in bond dissociation energy (BDE) between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.

The Physics of Stability

Deuterium (

-

C-H Bond Strength: ~98 kcal/mol

-

C-D Bond Strength: ~100 kcal/mol

While a ~2 kcal/mol difference appears nominal, it has a profound exponential effect on reaction rates governed by bond cleavage, specifically in oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes.

Diagram 1: The Kinetic Isotope Effect (Energy Landscape)

The following diagram illustrates the activation energy barrier difference ($ \Delta E_a

Part 2: The Arsenal – Deuterated Methylating Agents

Selecting the correct agent requires balancing reactivity, atom economy, and safety. The three most prevalent agents are compared below.

Table 1: Comparative Profile of Deuterated Methylating Agents

| Agent | Chemical Formula | Reactivity | Atom Economy | Primary Utility | Safety Hazard |

| Iodomethane-d3 | High | Moderate | General purpose O-, N-, S-alkylation | Neurotoxic, Volatile, Carcinogen | |

| Dimethyl Sulfate-d6 | High | Poor (only 1 Me group used) | Large scale, high-boiling point needs | Highly Toxic, Vesicant, Non-volatile | |

| Methyl-d3 Triflate | Extreme | Low | Difficult substrates, weak nucleophiles | Corrosive, Moisture Sensitive | |

| Methanol-d4 | Low (requires activation) | High | Mitsunobu reactions, Green chemistry | Flammable, Toxic |

Technical Insight: Why Choose What?

-

Iodomethane-d3 (MeI-d3): The "workhorse" reagent. It is preferred for discovery-scale synthesis due to ease of removal (volatile) and good reactivity. Caveat: It is expensive and volatile; loss of isotopically enriched material during handling is a risk.

-

Dimethyl Sulfate-d6 (DMS-d6): Preferred for scale-up (kg scale) where volatility is a liability. However, it requires careful quenching protocols to destroy residual alkylating power.

-

Methyl-d3 Triflate: Reserved for "hard" alkylations where the nucleophile is weak (e.g., steric hindrance or electron-deficient centers).

Part 3: Applications in Drug Discovery[1]

The "Deuterium Switch" Strategy

The goal is to identify "metabolic soft spots"—usually methyl groups prone to rapid CYP450 oxidation (demethylation). By deuterating these specific sites, researchers can:

-

Extend Half-life (

): Slower clearance means less frequent dosing. -

Reduce Toxic Metabolites: If a metabolite causes toxicity, slowing its formation can improve the safety profile.[3][4]

-

Metabolic Shunting: Forcing the metabolism to occur at a different, more favorable site on the molecule.

Diagram 2: Metabolic Shunting Mechanism

This diagram visualizes how deuteration blocks the primary metabolic pathway, forcing the enzyme to process the drug via a secondary, slower pathway.

Part 4: Experimental Protocols

Protocol A: Standard O-Methylation using Iodomethane-d3

Target: Synthesis of a deuterated anisole derivative (e.g., Deutetrabenazine intermediate).

Reagents:

-

Phenolic Substrate (1.0 equiv)

-

Iodomethane-d3 (

, >99.5 atom % D) (1.2 - 1.5 equiv) -

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: Acetone or DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Dissolution: Add the phenolic substrate and anhydrous

to the flask. Add Acetone (0.1 M concentration relative to substrate). -

Activation: Stir at room temperature for 15-30 minutes to allow deprotonation of the phenol.

-

Addition: Critical Step. Add Iodomethane-d3 via a gas-tight syringe.

-

Note:

is highly volatile (

-

-

Reaction: Seal the flask tightly. Stir at

(just below -

Workup: Filter off the inorganic solids (

). Concentrate the filtrate under reduced pressure.-

Caution: Do not use high vacuum initially if the product is volatile;

is expensive, avoid co-evaporating unreacted reagent into the pump oil if possible (trap it).

-

-

Purification: Silica gel chromatography.

Protocol B: Mitsunobu Methylation (Green Alternative)

Target: Methylation using Methanol-d4 (

Reagents:

-

Phenol/Acid Substrate[6]

-

Methanol-d4 (

)[7] -

Triphenylphosphine (

)[8] -

DIAD or DEAD (Azodicarboxylate)[8]

Methodology:

-

Dissolve substrate,

(1.5 equiv), and -

Cool to

. -

Add DIAD (1.5 equiv) dropwise.

-

Allow to warm to RT and stir overnight.

-

Advantage: This method utilizes the high atom economy of methanol and avoids handling the carcinogen MeI.

Diagram 3: General Methylation Workflow

Part 5: Analytical Verification & Safety

Analytical Signatures

Validating the incorporation of deuterium is non-negotiable.

-

1H NMR: Disappearance of the singlet normally associated with

(typically -

13C NMR: Appearance of a septet (split by deuterium, spin=1) for the methyl carbon. The signal will be weaker due to the lack of NOE enhancement and C-D coupling.

-

Mass Spectrometry: A clear mass shift of +3 Da (

) relative to the non-deuterated standard.

Safety & Handling (E-E-A-T)

-

Toxicity: Deuterated methylating agents are alkylating agents. They can methylate DNA.[9] Always handle in a fume hood or glove box.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating agent chemically.

-

Volatility: Store

in a fridge (

References

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[1][2][4][10] Drug News & Perspectives, 23(6), 398-404. Link

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link

-

Pirali, T., et al. (2019). The Deuterium Switch: A Powerful Tool for the Design of New Drugs.[1][2][9][10][11] Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. (n.d.). Iodomethane-d3 Product & Safety Data. Link

-

Dean, D. C. (2000). Recent advances in the synthesis and applications of radiolabeled compounds for drug discovery and development.[1][11] Current Pharmaceutical Design, 6(10), 1103-1120. Link

Sources

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodomethane D3, 25 g, CAS No. 865-50-9 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 6. WO2019130252A2 - Methods and intermediates for preparing deutetrabenazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US20210047317A1 - A novel process for preparation of deutetrabenazine - Google Patents [patents.google.com]

- 9. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethylsulfoxonium-d9 Iodide (CAS 23726-00-3): A Technical Monograph

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and isotopic labeling.

Executive Summary: The "Heavy" Methylene Carrier

Trimethylsulfoxonium-d9 Iodide (TMSI-d9) is the perdeuterated isotopologue of the classical Corey-Chaykovsky reagent precursor. While historically utilized primarily for deuterated methylene transfer (–CD₂–) to synthesize metabolically stable epoxides and cyclopropanes, recent advancements have positioned it as a solid-state, non-volatile surrogate for Iodomethane-d3 (CD₃I) in methylation reactions.

This guide details the physicochemical profile, synthesis protocols, and mechanistic applications of TMSI-d9, focusing on its critical role in manipulating the Deuterium Kinetic Isotope Effect (DKIE) to optimize drug pharmacokinetics (PK).

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | Trimethylsulfoxonium-d9 Iodide |

| CAS Number | 23726-00-3 |

| Synonyms | Trimethyloxosulfonium-d9 iodide; TMSI-d9 |

| Molecular Formula | C₃D₉IOS |

| Molecular Weight | 229.13 g/mol (vs. 220.07 for non-deuterated) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, DMSO; Slightly soluble in Methanol |

| Melting Point | 175–180 °C (Decomposes) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Storage | Desiccate at RT; Light sensitive (store in amber vials) |

Synthesis & Preparation Protocol

Unlike many deuterated reagents that must be purchased at high cost, TMSI-d9 can be synthesized in-house with high atom economy using DMSO-d6 and Methyl Iodide-d3.

Protocol: High-Purity Synthesis of TMSI-d9

-

Principle: Quaternization of DMSO-d6 with CD₃I.

-

Scale: 50 mmol basis.

Reagents:

-

Dimethyl sulfoxide-d6 (DMSO-d6): 5.0 mL (approx. 70 mmol)

-

Iodomethane-d3 (CD₃I): 4.5 mL (approx. 72 mmol)

-

Solvent: None (Neat reaction) or minimal Acetone for washing.

Step-by-Step Workflow:

-

Setup: Flame-dry a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser and inert gas (Argon/Nitrogen) inlet.

-

Addition: Charge the vessel with DMSO-d6. Cool to 0°C. Slowly add CD₃I (Caution: Volatile/Carcinogenic).

-

Reaction: Seal the vessel and heat to 50–60°C for 72 to 120 hours . A white precipitate will gradually form.

-

Note: Lower temperatures with longer reaction times favor higher crystal purity.

-

-

Isolation: Cool the mixture to room temperature, then to 0°C.

-

Purification: Filter the white solid. Wash the filter cake copiously with cold acetone or diethyl ether to remove unreacted DMSO-d6 and iodine traces.

-

Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

-

Yield: Expected yield is 55–65% (approx. 7–8 g).

Critical Control Point: If the product appears yellow, it contains free iodine. Recrystallize from D₂O or wash further with cold acetone until white.

Mechanism of Action: The Deuterated Corey-Chaykovsky Reaction

The primary utility of TMSI-d9 is the generation of Dimethyloxosulfonium Methylide-d8 , a "hard" nucleophile that attacks carbonyls to form epoxides or enones to form cyclopropanes. This introduces a CD₂ moiety, often at metabolic "soft spots" to block CYP450 oxidation.

Mechanistic Pathway

-

Deprotonation: Treatment with NaH or KOtBu removes a deuteron from a CD₃ group, forming the ylide.

-

Nucleophilic Attack: The ylide attacks the electrophilic carbon.

-

Ring Closure: Intramolecular SN2 displacement of the DMSO-d6 leaving group.

Figure 1: Mechanistic pathway for the transfer of a deuterated methylene group (CD₂) using TMSI-d9.

Applications in Drug Discovery

A. Metabolic Blocking (Deuterium Switch)

Replacing metabolic hotspots (CH₂) with CD₂ can significantly extend half-life (

-

Target: Epoxides and Cyclopropanes are common pharmacophores.

-

Example: Converting a ketone to a d2-epoxide prevents oxidative ring opening or adjacent hydroxylation.

B. Green Trideuteromethylation (Emerging Application)

Recent literature highlights TMSI-d9 as a superior alternative to Methyl Iodide-d3 for N-methylation and O-methylation .

-

Advantage: TMSI-d9 is a stable solid, whereas CD₃I is a volatile, carcinogenic liquid.

-

Protocol: Reacting phenols or amines with TMSI-d9 and mild base (K₂CO₃) in DMF yields the –OCD₃ or –NCD₃ product.

-

Mechanism: In this context, it acts as a methyl donor similar to a sulfonium salt, driven by the release of DMSO.

Experimental Workflow: Metabolic Stability Assessment

When deploying TMSI-d9 to synthesize a deuterated analog, the following validation workflow ensures the isotopic modification translates to biological stability.

Figure 2: Workflow for validating deuterated lead compounds synthesized via TMSI-d9.

Safety & Handling (MSDS Highlights)

Although less volatile than methyl iodide, TMSI-d9 is an alkylating agent and must be handled with strict safety protocols.

-

Hazards: Skin and eye irritant.[1][2][3] Potential respiratory sensitizer.[2][4]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[3]

-

Incompatibility: Reacts violently with strong oxidizing agents and strong bases (during ylide formation).

-

First Aid:

-

Eye Contact: Rinse immediately with water for 15 minutes.

-

Skin Contact: Wash with soap and water. Remove contaminated clothing.[1]

-

References

-

National Institute of Standards and Technology (NIST). Synthesis of New Compounds and Polymers: Preparation of trimethylsulfoxonium iodide-d9. [Link]

-

Thieme Connect. N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9. (2025).[2][5][6] [Link]

-

Organic Chemistry Portal. Corey-Chaykovsky Reaction: Mechanism and Applications. [Link]

Sources

physical characteristics of Trimethylsulfoxonium-d9 Iodide

This technical guide details the physical characteristics, handling protocols, and application workflows for Trimethylsulfoxonium-d9 Iodide , a critical reagent in the synthesis of deuterated pharmaceutical candidates.

CAS: 23726-00-3 | Formula:

Executive Summary

Trimethylsulfoxonium-d9 Iodide (TMSI-d9) is the per-deuterated isotopologue of the standard Corey-Chaykovsky reagent precursor. It is primarily employed in the "Deuterium Switch" strategy within drug discovery to introduce metabolically stable deuterium atoms into a scaffold—specifically via the transfer of a deuterated methylene (

Physicochemical Characterization

The following data aggregates standard industrial specifications for high-purity (>98 atom% D) TMSI-d9.

Table 1: Physical Properties & Specifications

| Property | Specification | Technical Note |

| Chemical Name | Trimethylsulfoxonium-d9 Iodide | Synonyms: Trimethyl(oxo)- |

| CAS Number | 23726-00-3 | Distinct from non-deuterated (1774-47-6) |

| Molecular Weight | 229.13 g/mol | +9.06 Da shift vs. standard (220.[1][2]07) |

| Appearance | White to pale yellow crystalline powder | Yellowing indicates free iodine (degradation) |

| Melting Point | 208–212 °C (decomposition) | Consistent with non-deuterated form; sharp MP indicates high purity. |

| Solubility | High: Water, DMSOLow: AlcoholsInsoluble: Ether, Benzene | Critical: Reaction requires polar aprotic solvents (DMSO) for ylide generation. |

| Hygroscopicity | Moderate to High | Must be handled under inert atmosphere to prevent caking and deactivation. |

| Isotopic Purity | Validated via 1H-NMR (residual protio signal suppression). |

Structural Visualization

The following diagram illustrates the chemical composition and the isotopic labeling logic.

Figure 1: Structural composition of TMSI-d9, highlighting the sulfoxonium cation core and the three perdeuterated methyl groups.

Spectroscopic Validation (Self-Validating Protocol)

Trustworthiness in deuterated synthesis relies on verifying isotopic enrichment before committing expensive intermediates.

A. Proton NMR ( -NMR) - The "Silent" Spectrum

In a standard

-

Validation Criteria: For TMSI-d9, this region should be silent .

-

Quality Check: Integration of any residual peak at 3.90 ppm against an internal standard allows calculation of isotopic purity. If the integral is >1% of a proton equivalent, the batch is compromised.

B. Carbon-13 NMR ( -NMR)[3][4]

-

Signature: The methyl carbons appear as a septet (7 lines) rather than a singlet.

-

Mechanism: This splitting arises from spin-spin coupling between Carbon-13 and the attached Deuterium atoms (Spin

). The multiplicity is

C. Mass Spectrometry (MS)

-

Target Mass: Look for the cation mass

. -

Standard: m/z 93.

-

Deuterated: m/z 102 (

).

Handling, Stability & Storage

TMSI-d9 is sensitive to light and moisture.[3] Improper storage leads to the liberation of iodine (yellow/brown discoloration) and hydrolysis, which kills the reaction stoichiometry.

-

Storage: Keep at 2–8°C (refrigerated).

-

Container: Amber glass vials (light protection) with Parafilm or heat-shrink seals.

-

Atmosphere: Store under Argon or Nitrogen if the seal is broken.

-

Handling:

-

Do not weigh out on an open bench on humid days.

-

Use a glovebox or a rapid weigh-transfer method.

-

Safety: Wear nitrile gloves and safety glasses. Avoid dust inhalation (iodides can affect thyroid function upon chronic exposure).

-

Application Protocol: Deuterated Corey-Chaykovsky Reaction

This protocol describes the generation of the deuterated ylide (Dimethyloxosulfonium-d6 methylide-d2) and its reaction with a ketone to form a deuterated epoxide.

Mechanism & Workflow

The reaction proceeds via the deprotonation (dedeuteration) of one methyl group to form the ylide, which acts as a methylene transfer agent.

Figure 2: Step-by-step workflow for the deuterated Corey-Chaykovsky epoxidation.

Detailed Methodology

Reagents:

-

TMSI-d9 (1.2 equivalents)

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous DMSO (Dried over molecular sieves).

Step-by-Step:

-

Ylide Generation:

-

Flame-dry a round-bottom flask and purge with Argon.

-

Add NaH (1.2 equiv) (washed with hexane to remove oil if necessary).

-

Add TMSI-d9 (1.2 equiv).

-

Add anhydrous DMSO slowly. Caution: Hydrogen (Deuterium) gas evolution.

-

Stir at Room Temperature (RT) for 30–60 minutes until the solution becomes clear/homogeneous. This indicates the formation of the Dimethyloxosulfonium methylide .

-

-

Substrate Addition:

-

Dissolve the target ketone/aldehyde (1.0 equiv) in a minimal amount of anhydrous DMSO or THF.

-

Add this solution dropwise to the ylide mixture.

-

Stir at RT (or 50°C for sterically hindered ketones) for 2–12 hours. Monitor via TLC or LC-MS.

-

-

Workup:

-

Quench with water (slowly).

-

Extract with Diethyl Ether or Ethyl Acetate.

-

Wash organic layer with brine to remove DMSO.

-

Dry over

and concentrate.

-

Why this works: The

References

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

-

Sigma-Aldrich. (n.d.). Trimethylsulfoxonium iodide Product Specification. Merck KGaA. Link

-

Russak, E. M., et al. (2019).[4] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Link

-

CDN Isotopes. (n.d.). Safety Data Sheet: Trimethylsulfoxonium Iodide.[5] Link

-

MedChemExpress. (n.d.). Trimethylsulfoxonium-d9 Iodide Datasheet. Link

Sources

- 1. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]

- 2. Trimethylsulfoxonium Iodide, Trimethylsulphoxonium Iodide,Trimethylsulfonium Iodide 2181-42-2, Trimethylsulfoxoniumiodid suppliers in India. [sodiumiodide.net]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

A Senior Application Scientist's Guide to the Solubility of Trimethylsulfoxonium-d9 Iodide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trimethylsulfoxonium-d9 Iodide Solubility

Trimethylsulfoxonium-d9 Iodide, the deuterated analogue of Trimethylsulfoxonium Iodide (TMSOI), is a specialized organosulfur salt of significant interest in pharmaceutical development and complex organic synthesis.[1] Its non-deuterated counterpart is widely used as a precursor to dimethyloxosulfonium methylide, a key reagent for methylene-transfer reactions in the synthesis of epoxides, cyclopropanes, and aziridines, most notably in the Johnson–Corey–Chaykovsky reaction.[2][3][4]

The incorporation of deuterium (d9) provides a powerful tool for researchers. In drug development, selective deuteration can alter a molecule's metabolic profile, potentially improving its pharmacokinetic properties, such as bioavailability and half-life, by slowing down metabolic degradation at specific sites.[1] Understanding the solubility of this deuterated reagent is therefore a critical first step in its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for purification and formulation processes. This guide provides a comprehensive overview of the solubility characteristics of Trimethylsulfoxonium Iodide, offering a robust theoretical framework and practical experimental protocols directly applicable to its deuterated form.

Theoretical Principles: Why "Like Dissolves Like" Governs Solubility

The solubility of a compound is fundamentally governed by the intermolecular forces between the solute (Trimethylsulfoxonium-d9 Iodide) and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.

Trimethylsulfoxonium-d9 Iodide, [(CD₃)₃SO]⁺I⁻, is an ionic salt. It is composed of a positively charged trimethylsulfoxonium-d9 cation and a negatively charged iodide anion. The cation itself is highly polar, featuring a significant dipole moment in the sulfoxide bond (S=O) and a formal positive charge localized on the sulfur atom.[5]

-

Polar Solvents (e.g., Water, Methanol, DMSO): These solvents possess large dipole moments. Polar protic solvents like water (H₂O) and methanol (CH₃OH) can also engage in hydrogen bonding. The dissolution process in these solvents is energetically favorable because the strong ion-dipole interactions between the solvent molecules and the [(CD₃)₃SO]⁺ and I⁻ ions can overcome the crystal lattice energy of the salt. The solvent molecules effectively solvate the ions, surrounding them in a stable shell.

-

Nonpolar Solvents (e.g., Hexane, Carbon Tetrachloride): These solvents have weak intermolecular forces (primarily London dispersion forces). They cannot form strong interactions with the charged ions of the salt. The energy required to break apart the ionic lattice of Trimethylsulfoxonium-d9 Iodide is far greater than the energy released by the weak solute-solvent interactions. Consequently, the salt is virtually insoluble in nonpolar solvents.[6]

-

Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide): Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are highly polar but lack acidic protons for hydrogen bonding.[2][7] They are excellent solvents for salts like this one due to their ability to solvate the cation effectively through strong dipole-dipole interactions.[2]

Solubility Profile of Trimethylsulfoxonium Iodide

While specific quantitative data for the deuterated (d9) version is not widely published, its solubility profile is expected to be nearly identical to that of its non-deuterated analogue, Trimethylsulfoxonium Iodide (CAS: 1774-47-6). The substitution of hydrogen with deuterium has a negligible effect on the compound's polarity and ionic character.

The following table summarizes the available solubility data for the non-deuterated compound.

| Solvent | Type | Solubility | Temperature (°C) | Source |

| Water (H₂O) | Polar Protic | 15 g/L | 20 | [4][8] |

| Water (H₂O) | Polar Protic | 38.5 g/L | 20 | |

| Water (H₂O) | Polar Protic | 50 mg/mL (50 g/L) | Not Specified | [4][8] |

| Methanol (CH₃OH) | Polar Protic | Readily Soluble | Not Specified | [2] |

| Dimethylformamide (DMF) | Polar Aprotic | Readily Soluble | Not Specified | [2] |

| Ethanol (C₂H₅OH) | Polar Protic | Very Soluble | Not Specified | [9][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Not Specified | [11] |

| Chloroform (CHCl₃) | Nonpolar | Insoluble (used as inert solvent) | Not Specified | [6] |

| Carbon Tetrachloride (CCl₄) | Nonpolar | Insoluble (used as inert solvent) | Not Specified | [6] |

Note: The variation in reported water solubility values highlights the sensitivity of solubility measurements to experimental conditions and purity.

Experimental Protocol for Determining Solubility

This protocol provides a reliable, self-validating method for quantitatively determining the solubility of Trimethylsulfoxonium-d9 Iodide in a given organic solvent. The method is based on creating a saturated solution at a controlled temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

Trimethylsulfoxonium-d9 Iodide (high purity)

-

Anhydrous solvent of interest

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or stirring plate with a thermal bath

-

Scintillation vials or sealed flasks (e.g., Schlenk flasks for hygroscopic solvents)[12]

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Step-by-Step Methodology

-

Preparation: Add an excess amount of Trimethylsulfoxonium-d9 Iodide to a vial. The key is to have undissolved solid remaining at equilibrium. For example, add ~100 mg of the salt to 2 mL of the chosen solvent.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the suspension for a sufficient period to ensure equilibrium is reached. A minimum of 20-24 hours is recommended for ionic salts.[12]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermal bath for at least 2 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sample Extraction: Carefully draw a known volume of the clear supernatant using a pipette or syringe. Immediately filter the solution through a 0.2 µm syringe filter into a clean, tared vial. This step is critical to remove any microscopic solid particles.

-

Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered supernatant to determine the mass of the solution. Then, gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dried solute is achieved. This provides a direct measure of mass of solute per mass of solvent.

-

Quantitative Analysis (Primary Method):

-

Accurately dilute a precise aliquot of the filtered supernatant with a suitable solvent in a volumetric flask.

-

Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis).

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting: Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L), and always report the temperature at which the measurement was made.

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]

- 4. Trimethylsulfoxonium iodide | 1774-47-6 [chemicalbook.com]

- 5. oaepublish.com [oaepublish.com]

- 6. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. chemwhat.com [chemwhat.com]

- 9. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 10. US3534105A - Production of sulfoxonium salts by the oxidation of sulfonium salts - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Trimethylsulfoxonium-d9 Iodide (TMSd9I) Protocols

Advanced Deuterium Labeling: Trideuteromethylation & Methylene Transfer

Executive Summary & Strategic Utility

In modern drug discovery, the strategic incorporation of deuterium (Deuterium Kinetic Isotope Effect - DKIE) is a critical tool for improving metabolic stability (blocking CYP450 hotspots) and reducing toxic metabolite formation.

Trimethylsulfoxonium Iodide-d9 (TMSd9I) is a versatile, solid-state electrophile that serves two distinct mechanistic pathways depending on reaction conditions:

-

Direct Trideuteromethylation (-CD3): A recently developed, "green" protocol using mechanochemistry or high-thermal conditions to transfer a full methyl-d3 group to N- or O-nucleophiles.

-

Deuterated Methylene Transfer (-CD2-): The classic Corey-Chaykovsky reaction, generating deuterated epoxides (gem-d2) or cyclopropanes (d2-cyclopropyl) via a sulfur ylide intermediate.

This guide details both protocols, prioritizing the direct trideuteromethylation as requested, while covering the essential methylene transfer workflows standard in medicinal chemistry.

Mechanism of Action: Divergent Pathways

The reactivity of TMSd9I is dictated by the site of nucleophilic attack and the base employed.

-

Path A (Methylation): Under high thermal or mechanochemical stress with mild bases (K2CO3), the nucleophile (Nu-) attacks the methyl carbon in an S_N2 fashion, displacing DMSO-d6.

-

Path B (Methylene Transfer): Strong bases (NaH, KOtBu) deprotonate the methyl group to form the Dimethyloxosulfonium Methylide-d8 . This ylide attacks electrophiles (carbonyls/enones) to transfer a -CD2- group.

Figure 1: Divergent reactivity of Trimethylsulfoxonium-d9 Iodide. Path A yields trideuteromethylation; Path B yields methylene transfer.

Protocol A: Direct Trideuteromethylation (N- and O-Labeling)

Application: Synthesis of deuterated APIs (e.g., Deutetrabenazine analogs) where a -CD3 group is required. Advantage: Avoids volatile/toxic Methyl Iodide-d3 (MeI-d3). TMSd9I is a stable, non-volatile solid.

Materials

-

Substrate: Amine (primary/secondary) or Phenol/Alcohol.

-

Reagent: Trimethylsulfoxonium Iodide-d9 (1.2 – 1.5 equiv).

-

Base: Potassium Carbonate (K2CO3), anhydrous (2.0 equiv).

-

Solvent: None (Neat/Mechanochemical) or minimal DMF if required.

Step-by-Step Workflow (Thermal/Solvent-Free)

-

Preparation: In a sealed reaction tube or ball-mill jar, combine the substrate (1.0 mmol), TMSd9I (1.5 mmol), and finely ground anhydrous K2CO3 (2.0 mmol).

-

Activation:

-

Method A (Thermal): Heat the neat mixture to 80–110°C for 4–8 hours. The mixture will likely form a melt.

-

Method B (Mechanochemical): Ball mill at 500–800 rpm for 60–90 minutes (requires optimizing frequency for specific ball-mill type).

-

-

Monitoring: Monitor via TLC or LC-MS. Look for the +3 mass shift (or +n*3 for poly-methylation).

-

Workup:

-

Cool the reaction mixture.

-

Add water (10 mL) to dissolve inorganic salts and the byproduct (DMSO-d6).

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

-

Purification: Silica gel chromatography.

Critical Note: This reaction relies on the high temperature to overcome the steric bulk of the sulfoxonium cation for S_N2 attack. It is less reactive than MeI-d3 but significantly greener and safer.

Protocol B: Corey-Chaykovsky Methylene Transfer (Epoxides & Cyclopropanes)[1]

Application: Installing metabolic blocks by converting C=O to deuterated epoxides or C=C to deuterated cyclopropanes. Mechanism: Transfer of -CD2- (Mass shift +2 per site).

Materials

-

Substrate: Ketone/Aldehyde (for Epoxide) or Enone (for Cyclopropane).[1]

-

Reagent: TMSd9I (1.2 – 1.5 equiv).

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

-

Solvent: DMSO (Anhydrous) is mandatory for ylide stability.

Step-by-Step Workflow

-

Ylide Generation (The "Yellow Solution"):

-

Flame-dry a 2-neck flask under Argon/Nitrogen.

-

Add NaH (1.5 equiv) and wash with dry pentane to remove mineral oil (optional but recommended for difficult substrates).

-

Add anhydrous DMSO. Stir at Room Temp (RT).

-

Add TMSd9I (1.5 equiv) in portions.

-

Observation: Evolution of H2 gas stops and a clear/light yellow solution forms. This is the Dimethyloxosulfonium Methylide-d8 .

-

Time: Stir for 30–60 mins at RT.

-

-

Substrate Addition:

-

Dissolve the substrate (1.0 equiv) in minimal anhydrous DMSO or THF.

-

Add dropwise to the ylide solution.[2]

-

Temperature:

-

Epoxides: RT to 50°C.

-

Cyclopropanes: RT to 60°C (requires higher energy barrier).

-

-

-

Reaction & Quench:

-

Stir for 2–12 hours.

-

Quench: Pour the mixture carefully into ice-cold water or saturated NH4Cl. Caution: Residual NaH will bubble.

-

-

Workup:

-

Extract with Et2O or EtOAc (DMSO is difficult to remove from DCM).

-

Wash extensively with water (3x) to remove DMSO.

-

Dry (MgSO4) and concentrate.[3]

-

Technical Comparison & Selection Guide

| Feature | Protocol A: Trideuteromethylation | Protocol B: Corey-Chaykovsky |

| Transferred Group | -CD3 (Methyl-d3) | -CD2- (Methylene-d2) |

| Target Motif | Methyl amines, Methyl ethers | Epoxides-d2, Cyclopropanes-d2 |

| Reagent Role | Electrophile (Methyl donor) | Ylide Precursor (Carbene equivalent) |

| Base | Weak (K2CO3) | Strong (NaH, KOtBu) |

| Temp | High (80–110°C) | Moderate (RT – 60°C) |

| Byproduct | DMSO-d6 (removable by wash) | DMSO-d6 (removable by wash) |

Troubleshooting & Quality Control

-

Isotopic Scrambling:

-

Hygroscopicity: TMSd9I is not highly hygroscopic, but NaH and DMSO are. Water kills the ylide (Protocol B) immediately.

-

Storage: Store TMSd9I in a desiccator away from light. It is stable for years if dry.

References

-

Direct Trideuteromethylation Protocol

-

Patil, P., et al. "N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis." Synthesis, 2025.[5]

-

-

Corey-Chaykovsky Mechanism & Scope

-

Deuterated Drug Synthesis (Deutetrabenazine)

- Sommer, A., et al. "Synthesis of Deutetrabenazine." Chinese Journal of Pharmaceuticals, 2021.

-

[4]

-

Cyclopropanation Protocols

-

"Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropylbenzene Derivatives." BenchChem.[1]

-

Sources

Application Notes and Protocols for Trimethylsulfoxonium-d9 Iodide in Medicinal Chemistry

Introduction: The Strategic Advantage of Deuteration in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of enhanced therapeutic profiles is paramount. One of the most effective strategies to emerge is "deuteration," the selective replacement of hydrogen atoms with their stable isotope, deuterium. This seemingly subtle modification can profoundly alter a drug molecule's metabolic fate, leading to significant improvements in its pharmacokinetic properties. The foundational principle behind this advantage is the kinetic isotope effect (KIE), wherein the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[1][2] Consequently, metabolic pathways that involve the cleavage of a C-H bond can be slowed, potentially leading to a longer drug half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[1][2]

Trimethylsulfoxonium-d9 Iodide, [(CD₃)₃SO]I, has emerged as a critical reagent for introducing deuterated methyl and methylene groups into pharmaceutical candidates. Its utility is most prominently showcased in two key applications: the deuterated Corey-Chaykovsky reaction for the synthesis of deuterated epoxides, aziridines, and cyclopropanes, and as a novel agent for the direct trideuteromethylation of various functional groups. This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind the experimental design.

Physicochemical Properties and Synthesis of Trimethylsulfoxonium-d9 Iodide

Trimethylsulfoxonium-d9 Iodide is the nona-deuterated analogue of Trimethylsulfoxonium Iodide, a colorless, crystalline solid. The synthesis is a two-step process, beginning with the preparation of the non-deuterated precursor, followed by an efficient isotope exchange.

Protocol 1: Synthesis of Trimethylsulfoxonium-d9 Iodide

Part A: Synthesis of Trimethylsulfoxonium Iodide (TMSOI)

This procedure is based on the well-established alkylation of dimethyl sulfoxide (DMSO) with iodomethane.[3]

Materials:

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Iodomethane (Methyl Iodide)

-

Anhydrous diethyl ether or chloroform for washing

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, combine DMSO (0.128 mol) and iodomethane (0.3 mol, 2.34 equivalents).

-

Heat the mixture at 50°C with vigorous stirring for 72 hours. A precipitate will form as the reaction progresses.

-

Cool the reaction mixture to room temperature.

-

Collect the crystalline product by filtration.

-

Wash the crystals thoroughly with anhydrous diethyl ether or chloroform to remove unreacted starting materials.

-

Dry the resulting white to off-white crystals under vacuum to yield Trimethylsulfoxonium Iodide. The expected yield is approximately 60%.[3]

Part B: Deuteration to Trimethylsulfoxonium-d9 Iodide (TDMSOI)

This step leverages the acidic nature of the protons on TMSOI, allowing for their exchange with deuterium from deuterium oxide (D₂O).

Materials:

-

Trimethylsulfoxonium Iodide (from Part A)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve the synthesized Trimethylsulfoxonium Iodide (1 equivalent) in a large excess of D₂O (e.g., 50-60 equivalents).

-

Add a catalytic amount of anhydrous potassium carbonate.

-

Heat the mixture to 70-80°C and stir for 8 hours to facilitate the H/D exchange.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals of Trimethylsulfoxonium-d9 Iodide by filtration.

-

Dry the product under vacuum. The expected yield is approximately 80%.[3] The level of deuteration can be confirmed by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signal.

Application I: The Deuterated Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a cornerstone of synthetic chemistry, providing a powerful method for the formation of three-membered rings.[4][5][6][7][8][9] By employing Trimethylsulfoxonium-d9 Iodide, this reaction can be adapted to produce deuterated epoxides, aziridines, and cyclopropanes, which are valuable building blocks for deuterated drug candidates.

Mechanism and Rationale

The reaction proceeds via the in-situ generation of a deuterated sulfur ylide, dimethyloxosulfonium methylide-d₆, by deprotonation of the Trimethylsulfoxonium-d9 cation with a strong base. This ylide then acts as a nucleophile, attacking the electrophilic carbon of a carbonyl, imine, or α,β-unsaturated carbonyl compound. An intramolecular Sₙ2 reaction follows, with dimethyl sulfoxide-d₆ acting as a good leaving group to form the three-membered ring.

Diagram: Generalized Mechanism of the Deuterated Corey-Chaykovsky Reaction

Caption: Formation of the deuterated ylide and subsequent reaction.

Protocol 2: Synthesis of a Deuterated Epoxide via the Corey-Chaykovsky Reaction

This protocol provides a general procedure for the epoxidation of a ketone or aldehyde using Trimethylsulfoxonium-d9 Iodide.

Materials:

-

Trimethylsulfoxonium-d9 Iodide (TDMSOI)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

-

Ketone or aldehyde substrate

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, magnetic stirrer, nitrogen inlet, and dropping funnel

Procedure:

-

Ylide Formation: To a three-neck flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Add anhydrous DMSO or THF to the flask and cool the suspension to 0°C in an ice bath.

-

In a separate flask, dissolve Trimethylsulfoxonium-d9 Iodide (1.1 equivalents) in a minimum amount of anhydrous DMSO.

-

Slowly add the TDMSOI solution to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. This forms the deuterated ylide.

-

Epoxidation: Dissolve the ketone or aldehyde substrate (1 equivalent) in anhydrous THF or DMSO.

-

Cool the ylide solution to 0°C and add the substrate solution dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0°C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure deuterated epoxide.

Expected Results: Yields for the Corey-Chaykovsky epoxidation are generally good to excellent, typically ranging from 70-95%, depending on the substrate.

Application II: Direct Trideuteromethylation

A recent and innovative application of Trimethylsulfoxonium-d9 Iodide is its use as a direct trideuteromethylating agent for various nucleophiles, including phenols, carboxylic acids, and amines.[3] This method provides a safer and more cost-effective alternative to traditional reagents like iodomethane-d₃ (CD₃I), which is carcinogenic.[3] A particularly noteworthy advancement is the development of a solvent-free, mechanochemical protocol.[3]

Mechanism and Rationale

This transformation is proposed to proceed through the nucleophilic attack of the substrate on one of the trideuteromethyl groups of the sulfoxonium salt, with subsequent elimination of DMSO-d₆. The use of mechanochemistry (grinding or milling) provides the necessary energy to drive the reaction without the need for a solvent, aligning with the principles of green chemistry.[3]

Diagram: Mechanochemical Trideuteromethylation Workflow

Caption: A solvent-free approach to trideuteromethylation.

Protocol 3: Mechanochemical N- and O-Trideuteromethylation

This protocol is adapted from a novel, solvent-free method and is applicable to a range of substrates.[3]

Materials:

-

Substrate (e.g., a phenol, carboxylic acid, or amine)

-

Trimethylsulfoxonium-d9 Iodide (TDMSOI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ball mill or agate mortar and pestle

-

Ethyl acetate

-

Water

Procedure:

-

In the milling vessel (or mortar), combine the substrate (1 equivalent), Trimethylsulfoxonium-d9 Iodide (1.5-2.0 equivalents), and potassium carbonate (1.5 equivalents).

-

Perform mechanochemical milling at ambient temperature for a specified time (e.g., 2 hours). The optimal time may need to be determined empirically for each substrate.

-

After milling, transfer the solid mixture to a flask.

-

Add water and ethyl acetate to the flask and stir to dissolve the components.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired trideuteromethylated compound.

Expected Results: This method has been shown to provide good to excellent yields with a high degree of deuterium incorporation (~90% D) for a variety of substrates.[3]

Data Summary and Comparison